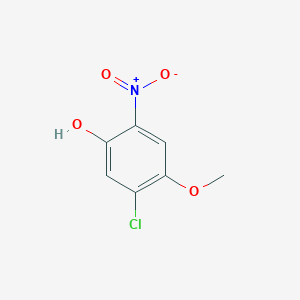

5-Chloro-4-methoxy-2-nitrophenol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

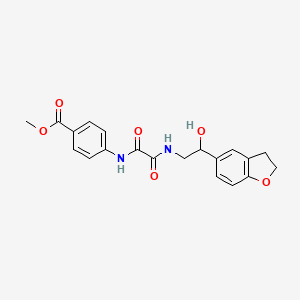

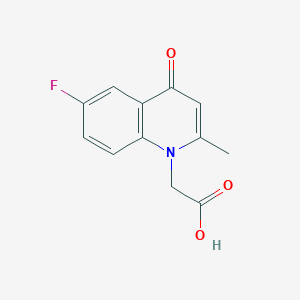

5-Chloro-4-methoxy-2-nitrophenol is a chemical compound with the molecular formula C7H6ClNO4 . It has a molecular weight of 203.58 .

Synthesis Analysis

The synthesis of 5-Chloro-4-methoxy-2-nitrophenol involves a reaction with sodium hydroxide in water at 90℃ for 20 hours . The reaction mixture is then poured into ice-water, acidified to pH 2 with 1.0 N HCl, and extracted with EtOAc .科学的研究の応用

Synthesis and Material Applications

- Synthesis and Corrosion Inhibition : Novel Schiff bases, including compounds with similar structural features to 5-Chloro-4-methoxy-2-nitrophenol, were synthesized and characterized. These compounds demonstrated significant corrosion inhibition efficiency for mild steel in acidic medium, highlighting their potential application in corrosion protection technologies (Pandey et al., 2017).

Environmental and Biological Degradation

- Anaerobic Degradation of Phenolic Compounds : A study on the anaerobic degradation of various chloro- and nitro-phenolic compounds in simulated wastewater suggests that certain structural analogs of 5-Chloro-4-methoxy-2-nitrophenol can be biodegraded under specific conditions, indicating the relevance of these compounds in environmental pollution remediation (Sreekanth et al., 2009).

Anticancer Research

- Anticancer Activity : Gallium(III) complexes with asymmetric tridentate ligands, including those with nitro substituents on phenolate rings, demonstrated growth inhibition and apoptosis induction in cisplatin-resistant human neuroblastoma cells. This suggests the potential of structurally similar compounds in developing new anticancer therapies (Shakya et al., 2006).

Advanced Oxidation Processes

- Electro-Fenton-like Oxidation : The degradation of 4-nitrophenol by a novel electrochemical process using immobilized Fe(III) as a heterogeneous catalyst shows the importance of nitrophenolic compounds in studies on water purification and the treatment of industrial effluents (Chu et al., 2020).

Safety and Hazards

作用機序

Target of Action

Nitrophenols, in general, are known to interact with various enzymes and proteins within the cell, disrupting normal cellular functions .

Mode of Action

It is known that nitrophenols can undergo nucleophilic aromatic substitution reactions . This involves the replacement of a substituent in an aromatic ring by a nucleophile, which could potentially alter the function of target molecules within the cell .

Biochemical Pathways

It is known that nitrophenols can be degraded via the 1,2,4-benzenetriol pathway in certain bacteria . This pathway involves the conversion of nitrophenols into benzenetriol, which is further metabolized into simpler compounds .

Pharmacokinetics

Nitrophenols are generally moderately soluble in water, which could influence their absorption and distribution within the body .

Result of Action

Nitrophenols are known to be toxic and can cause cellular damage by disrupting normal cellular functions .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 5-Chloro-4-methoxy-2-nitrophenol. For instance, nitrophenols are known to be more stable and less reactive in neutral or acidic conditions compared to alkaline conditions . Furthermore, nitrophenols can form photoproducts upon irradiation , which could potentially alter their activity and stability.

特性

IUPAC Name |

5-chloro-4-methoxy-2-nitrophenol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClNO4/c1-13-7-3-5(9(11)12)6(10)2-4(7)8/h2-3,10H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGWLSLLQZLCHFW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C(=C1)[N+](=O)[O-])O)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClNO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.58 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Chloro-4-methoxy-2-nitrophenol | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(4-chlorophenyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)acetamide](/img/structure/B2953708.png)

![2-(Difluoromethyl)-1-methylpyrrolo[2,3-b]pyridine-5-carboxylic acid](/img/structure/B2953714.png)

![6-[(4-Chlorophenyl)methyl]-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B2953715.png)

![Spiro[2.2]pentan-1-ylmethanesulfonyl chloride](/img/structure/B2953717.png)

![2-cyclopentyl-N-(2-fluoro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)acetamide](/img/structure/B2953718.png)

![N-(4-chlorophenyl)-2-{[3-(1H-pyrrol-1-yl)-2-thienyl]carbonyl}-1-hydrazinecarboxamide](/img/structure/B2953722.png)

![N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)pentanamide](/img/structure/B2953727.png)